2-(Butylamino)-1-(4-chlorophenyl)-1-propanone,monohydrochloride
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Overview
Description
2-(Butylamino)-1-(4-chlorophenyl)-1-propanone, monohydrochloride is a chemical compound that belongs to the class of substituted cathinones. These compounds are known for their stimulant properties and are structurally related to amphetamines. The presence of a butylamino group and a chlorophenyl group in its structure contributes to its unique chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)-1-(4-chlorophenyl)-1-propanone, monohydrochloride typically involves the reaction of 4-chlorobenzaldehyde with butylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide
The resulting intermediate is then subjected to further reactions to form the final product, which is then converted to its monohydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(Butylamino)-1-(4-chlorophenyl)-1-propanone, monohydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens like bromine or chlorine in the presence of a catalyst
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
2-(Butylamino)-1-(4-chlorophenyl)-1-propanone, monohydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its effects on biological systems, particularly its stimulant properties.
Medicine: Investigated for potential therapeutic uses, although its stimulant nature may limit its application.
Industry: Utilized in the production of various chemical products and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2-(Butylamino)-1-(4-chlorophenyl)-1-propanone, monohydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily targets the dopamine and norepinephrine transporters, inhibiting their reuptake and leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and euphoria .
Comparison with Similar Compounds
Similar Compounds
Methcathinone: Similar in structure but lacks the butylamino group.
Mephedrone: Contains a methyl group instead of a butyl group.
4-Methylmethcathinone (Mephedrone): Similar stimulant properties but different substitution pattern on the phenyl ring.
Uniqueness
2-(Butylamino)-1-(4-chlorophenyl)-1-propanone, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other substituted cathinones. Its butylamino group and chlorophenyl group contribute to its unique interaction with neurotransmitter systems .
Biological Activity
Overview
2-(Butylamino)-1-(4-chlorophenyl)-1-propanone, monohydrochloride, is a synthetic compound belonging to the class of substituted cathinones. These compounds are often investigated for their psychoactive properties and potential therapeutic applications. The compound's structure includes a butylamino group and a chlorophenyl moiety, which contribute to its biological activity.
- Molecular Formula : C13H19Cl2N
- Molecular Weight : 276.20 g/mol
- CAS Number : 2748591-11-7
The biological activity of 2-(Butylamino)-1-(4-chlorophenyl)-1-propanone, monohydrochloride, primarily involves its interaction with neurotransmitter systems in the brain. This compound acts as a stimulant by increasing the release of key neurotransmitters such as dopamine and norepinephrine. Its mechanism can be summarized as follows:
- Dopamine Transporters : The compound inhibits the reuptake of dopamine, leading to increased levels in the synaptic cleft.
- Norepinephrine Transporters : Similar to dopamine, norepinephrine levels are also elevated, enhancing alertness and energy.
Biological Activity
Research indicates that 2-(Butylamino)-1-(4-chlorophenyl)-1-propanone exhibits significant biological activity related to its stimulant properties. It has been studied for effects such as:
- Stimulation of Central Nervous System (CNS) : Increased locomotor activity and enhanced cognitive functions have been observed in animal models.
- Potential Antidepressant Effects : Due to its action on neurotransmitter systems, it is being explored for potential antidepressant properties.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Stimulant Effects in Rodent Models : A study demonstrated that administration of 2-(Butylamino)-1-(4-chlorophenyl)-1-propanone led to increased locomotion in rodents, suggesting stimulant-like effects similar to other known stimulants .
- Neurotransmitter Release : Research indicated that this compound significantly increases dopamine and norepinephrine release in vitro, supporting its classification as a stimulant .
- Comparative Studies : In comparative studies with other substituted cathinones, 2-(Butylamino)-1-(4-chlorophenyl)-1-propanone showed a higher affinity for dopamine transporters than some related compounds, indicating its potential for stronger psychoactive effects .
Data Table
Property | Value |
---|---|
Molecular Weight | 276.20 g/mol |
CAS Number | 2748591-11-7 |
Chemical Structure | Chemical Structure |
Mechanism of Action | Dopamine/Norepinephrine release |
Observed Effects | CNS stimulation, potential antidepressant |
Properties
CAS No. |
2748591-11-7 |
---|---|
Molecular Formula |
C13H19Cl2NO |
Molecular Weight |
276.20 g/mol |
IUPAC Name |
2-(butylamino)-1-(4-chlorophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-3-4-9-15-10(2)13(16)11-5-7-12(14)8-6-11;/h5-8,10,15H,3-4,9H2,1-2H3;1H |
InChI Key |
DKPILUWUWJLVPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C(=O)C1=CC=C(C=C1)Cl.Cl |
Origin of Product |
United States |
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